molecular formula C8H7N3O3 B13282382 7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13282382
M. Wt: 193.16 g/mol
InChI Key: WTKDTQCUEHVDAH-UHFFFAOYSA-N
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Description

7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli-type reaction, which can be performed without a catalyst . This reaction involves the condensation of aminopyrazole, an aldehyde, and a β-keto ester under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and carboxylic acid groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the core structure.

Scientific Research Applications

7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes makes it a valuable compound in drug design and development.

Biological Activity

7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused pyrazole and pyrimidine ring system with a carboxylic acid functional group. Its molecular formula is C8H7N3O3C_8H_7N_3O_3, and it has a molecular weight of 189.16 g/mol. The structural representation is as follows:

Structure 7 Methyl 5 oxo 4H 5H pyrazolo 1 5 a pyrimidine 3 carboxylic acid\text{Structure }\text{7 Methyl 5 oxo 4H 5H pyrazolo 1 5 a pyrimidine 3 carboxylic acid}

Synthesis

Various synthetic routes have been developed to produce this compound. These methods typically involve the condensation of appropriate pyrazole and pyrimidine precursors under acidic or basic conditions. The optimization of these synthetic pathways aims to enhance yield and purity while minimizing environmental impact.

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a wide range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells when treated with 7-methyl-5-oxo derivatives at concentrations as low as 100 µM .
  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication mechanisms, making them candidates for antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological Activity
7-Amino-5-methylpyrazolo[1,5-a]pyrimidineAmino group substitutionAntitumor activity
7-Hydrazinylpyrazolo[1,5-a]pyrimidineHydrazine moietyAntiviral properties
Methyl 7-Oxo-pyrazolo[1,5-a]pyrimidineMethyl substitutionEnzyme inhibition

The presence of specific functional groups such as amino or hydrazine enhances the compound's reactivity and biological efficacy compared to its analogs.

Case Studies

In a notable study published in Chemistry & Biology Interface, researchers evaluated the anticancer properties of various pyrazolo derivatives. The study revealed that compounds containing free amino groups exhibited superior anticancer activity compared to those with acetylamino fragments. Notably, one derivative reduced A549 cell viability to 66%, demonstrating significant potential for further development as an anticancer agent .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-4-2-6(12)10-7-5(8(13)14)3-9-11(4)7/h2-3H,1H3,(H,10,12)(H,13,14)

InChI Key

WTKDTQCUEHVDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=NN12)C(=O)O

Origin of Product

United States

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